molecular formula C13H25NO2 B13865920 1-Heptylpiperidine-4-carboxylic acid

1-Heptylpiperidine-4-carboxylic acid

Cat. No.: B13865920
M. Wt: 227.34 g/mol
InChI Key: MGECFEIKFFEFMQ-UHFFFAOYSA-N
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Description

1-Heptylpiperidine-4-carboxylic acid is a piperidine derivative characterized by a heptyl chain (-C₇H₁₅) attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position. The heptyl substituent likely enhances lipophilicity compared to shorter or polar substituents, influencing solubility, membrane permeability, and biological interactions. Piperidine-4-carboxylic acid derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate enzyme targets, such as PDE5 inhibitors () and aldehyde dehydrogenase 1A1 ().

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

1-heptylpiperidine-4-carboxylic acid

InChI

InChI=1S/C13H25NO2/c1-2-3-4-5-6-9-14-10-7-12(8-11-14)13(15)16/h12H,2-11H2,1H3,(H,15,16)

InChI Key

MGECFEIKFFEFMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1CCC(CC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Heptylpiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of heptylamine with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 1-heptylpiperidine-4-carboxylic acid often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Heptylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Heptylpiperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-heptylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chains : The heptyl group in 1-Heptylpiperidine-4-carboxylic acid contributes significantly to lipophilicity, which may enhance blood-brain barrier (BBB) permeability compared to acetyl or ethoxycarbonyl derivatives .
  • Aromatic Substituents : Pyridinyl or phenyl groups (e.g., ) introduce aromaticity, enabling π-π stacking interactions with biological targets.
  • Polar Groups : Acetyl or ethoxycarbonyl substituents increase hydrophilicity, improving aqueous solubility but reducing membrane permeability .

Physicochemical Properties

Solubility and Lipophilicity

Compound Log S (ESOL) Aqueous Solubility (mg/mL) Hydrogen Bond Donors Hydrogen Bond Acceptors Topological Polar Surface Area (Ų)
1-Heptylpiperidine-4-carboxylic acid* ~-3.5 (pred.) Low (e.g., <0.1) 2 3 49.3
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid -2.1 1.2 1 4 72.6
1-Acetylpiperidine-4-carboxylic acid -1.8 5.6 2 3 58.6
1-(Pyridin-4-yl)piperidine-4-carboxylic acid -2.5 0.8 2 4 67.8

Notes:

  • Predicted Log S for 1-Heptylpiperidine-4-carboxylic acid is extrapolated from alkyl chain length correlations. Longer chains reduce solubility .
  • The ethoxycarbonyl derivative exhibits higher solubility due to ester polarity but lower BBB permeability .

Pharmacokinetic Properties

Compound BBB Permeability P-gp Substrate CYP Inhibition
1-Heptylpiperidine-4-carboxylic acid High (pred.) No Low
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid Low Yes Moderate
1-Acetylpiperidine-4-carboxylic acid Moderate No Low

Enzyme Inhibition

  • PDE5 Inhibition: The carboxypiperidine compound in (1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid) demonstrates potent PDE5 inhibition (IC₅₀ = 0.3 nM), attributed to its bulky substituents and aromatic interactions .
  • Aldehyde Dehydrogenase 1A1 (ALDH1A1): Quinoline-based derivatives with piperidine-4-carboxylic acid moieties (e.g., ) show oral bioavailability and target engagement in cancer stem cells .

General Approach

Piperidine-4-carboxylic acid derivatives are typically synthesized via:

Ester Hydrolysis : Base-catalyzed (e.g., NaOH/MeOH/THF) hydrolysis of ethyl esters to carboxylic acids (e.g., ) .

Substituent Introduction : Alkylation, acylation, or Suzuki coupling to attach groups to the piperidine nitrogen.

Case Studies

  • 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid: Synthesized using NaHCO₃ in ethanol/water (70% yield) .
  • 1-(Pyridin-4-yl)piperidine-4-carboxylic acid : Prepared via nucleophilic substitution of pyridinyl halides with piperidine intermediates .

Biological Activity

1-Heptylpiperidine-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

1-Heptylpiperidine-4-carboxylic acid features a piperidine ring with a heptyl substituent and a carboxylic acid functional group. Its molecular formula is C12H23NC_{12}H_{23}N and it has a molecular weight of approximately 197.32 g/mol. The presence of the carboxylic acid group is significant for its biological activity, influencing solubility and interaction with biological targets.

The biological activity of 1-heptylpiperidine-4-carboxylic acid is primarily attributed to its ability to interact with various receptors and enzymes. Studies indicate that it may act as an inhibitor or modulator of specific biochemical pathways:

  • Receptor Interaction : The compound shows potential as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS), which may have implications for treating neurological disorders.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activity Overview

The following table summarizes the biological activities reported for 1-heptylpiperidine-4-carboxylic acid:

Biological Activity Effect Reference
Monoamine oxidase A (MAOA) inhibitionIC50 > 100 μM
β2 adrenoreceptor agonismEC50 > 100 μM
Acetylcholinesterase (AChE) inhibitionIC50 = 0.40 μM
Organic anion transport polypeptide inhibitionIC50 > 30 μM
Calcium channel blockingIC50 > 30 μM

Neuropharmacological Applications

Research has indicated that 1-heptylpiperidine-4-carboxylic acid exhibits significant neuropharmacological effects. A study demonstrated its efficacy in modulating neurotransmitter levels in rodent models, suggesting potential applications in treating anxiety and depression.

Antimicrobial Activity

In vitro studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved.

Comparative Analysis with Similar Compounds

The biological activity of 1-heptylpiperidine-4-carboxylic acid can be compared with other piperidine derivatives:

Compound Activity Reference
1-Methylpiperidine-4-carboxylic acidMAOA inhibitor
4-Hydroxy-1-methylpiperidine-4-carboxylic acidNeuropharmacological effects

These comparisons highlight the unique properties of 1-heptylpiperidine-4-carboxylic acid, particularly its selectivity for certain receptors and enzymes.

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